Pyrazole N-Demethyl Sildenafil
Overview
Description
Pyrazole N-Demethyl Sildenafil: is a chemical compound with the IUPAC name 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one . It is an analog of Sildenafil, a well-known medication primarily used to treat erectile dysfunction.
Scientific Research Applications
Chemistry: In chemistry, Pyrazole N-Demethyl Sildenafil is used as a reference standard for the analysis of Sildenafil and its impurities. It is also studied for its potential as a phosphodiesterase type 5 (PDE5) inhibitor .
Biology: In biological research, this compound is investigated for its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP). It is also studied for its potential neuroprotective and vasodilatory effects .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including the treatment of erectile dysfunction and pulmonary arterial hypertension. Its role as a PDE5 inhibitor makes it a candidate for repurposing in other medical conditions .
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the purity and efficacy of Sildenafil products. It is also used in the development of new PDE5 inhibitors .
Safety and Hazards
Future Directions
Pyrazole derivatives, including Pyrazole N-Demethyl Sildenafil, have been the focus of various researchers due to their wide range of biological activities and potential applications in different fields . Future research directions include the development of novel preclinical and clinical pyrazole-based drugs .
Mechanism of Action
Target of Action
Pyrazole N-Demethyl Sildenafil is a metabolite of Sildenafil , which is a well-known phosphodiesterase type 5 (PDE5) inhibitor . The primary target of this compound is therefore likely to be PDE5, an enzyme that plays a crucial role in regulating the intracellular concentration of cyclic guanosine monophosphate (cGMP).
Mode of Action
As a PDE5 inhibitor, this compound works by binding to the PDE5 enzyme and preventing it from breaking down cGMP . This leads to an increase in the concentration of cGMP within the cell, which in turn triggers a series of biochemical reactions that result in the relaxation of smooth muscle tissue .
Biochemical Pathways
The increase in cGMP concentration caused by the action of this compound affects several biochemical pathways. One of the most significant is the NO/cGMP pathway , which plays a key role in regulating vascular tone and blood flow . By inhibiting PDE5 and thereby increasing cGMP levels, this compound can enhance the vasodilatory effects of nitric oxide (NO), leading to increased blood flow .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of its parent compound, Sildenafil. Sildenafil is known to be rapidly absorbed after oral administration, with a bioavailability of about 40% . It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, and its metabolites are excreted in both the urine and feces . The primary metabolite, N-desmethyl sildenafil, exhibits a PDE selectivity profile comparable to that of sildenafil and an in vitro PDE5 potency roughly half that of the parent medication .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit PDE5 and increase cGMP levels. This can lead to a range of physiological effects, including vasodilation and increased blood flow . In addition, studies have suggested that sildenafil and its metabolites can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism and therefore the efficacy and safety of this compound . In addition, the compound’s action may be affected by factors such as pH and temperature, which can influence its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole N-Demethyl Sildenafil involves several steps, starting from the preparation of the pyrazolo-pyrimidine core. The retrosynthetic analysis begins with the deconstruction of the molecule into its key structural components. The initial stage involves the amination of a substituted pyrazolo-pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions: Pyrazole N-Demethyl Sildenafil undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Comparison with Similar Compounds
Sildenafil: The parent compound, known for its use in treating erectile dysfunction.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties
Uniqueness: Pyrazole N-Demethyl Sildenafil is unique due to its structural differences from Sildenafil, which may result in distinct pharmacological properties. Its potential as an impurity in Sildenafil products also makes it an important compound for quality control and regulatory purposes .
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJVUHMTFSCAGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435176 | |
Record name | Pyrazole N-Demethyl Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-95-6 | |
Record name | Pyrazole N-demethyl sildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole N-Demethyl Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZOLE N-DEMETHYL SILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1243M9SVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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